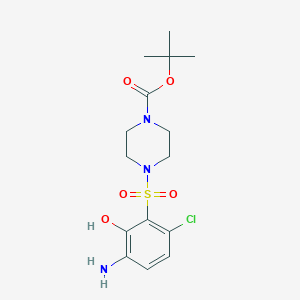
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group, a sulfonyl group, a chloro group, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The piperazine ring is then protected with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Sulfonylation: The protected piperazine is sulfonylated using sulfonyl chlorides in the presence of a base like pyridine.
Chlorination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate undergoes various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and chloro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid
- 3-[4-(Tert-butoxycarbonyl)piperazin-1-yl]phenylboronic acid pinacol ester
- 3-[4-(Tert-butoxycarbonyl)piperazin-1-yl]propanoic acid
Uniqueness
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate is unique due to the presence of both sulfonyl and chloro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
Propriétés
Formule moléculaire |
C15H22ClN3O5S |
|---|---|
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O5S/c1-15(2,3)24-14(21)18-6-8-19(9-7-18)25(22,23)13-10(16)4-5-11(17)12(13)20/h4-5,20H,6-9,17H2,1-3H3 |
Clé InChI |
MJZLXNFMMYSFOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














